1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide
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Overview
Description
1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide is a chemical compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from ortho-aminothiophenol derivatives and propargyl halides under basic conditions.
Oxidation Reactions: Using oxidizing agents like hydrogen peroxide or peracids to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:
Continuous Flow Reactors: For efficient and scalable synthesis.
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to form sulfone derivatives.
Reduction: Reduction to form thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfone derivatives.
Reduction: Thiol or thioether derivatives.
Substitution: Substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide: Lacks the propynyl group.
1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Contains a methyl group instead of a propynyl group.
Uniqueness
1H-2,3-Benzothiazin-4(3H)-one, 3-(2-propynyl)-, 2,2-dioxide is unique due to the presence of the propynyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
31846-49-8 |
---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2,2-dioxo-3-prop-2-ynyl-1H-2λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C11H9NO3S/c1-2-7-12-11(13)10-6-4-3-5-9(10)8-16(12,14)15/h1,3-6H,7-8H2 |
InChI Key |
PCUVRILJYXQWBX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2CS1(=O)=O |
Origin of Product |
United States |
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